molecular formula C15H21Cl2NO3 B7024057 N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine

N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine

Cat. No.: B7024057
M. Wt: 334.2 g/mol
InChI Key: CLDGPEIQSWEFGA-UHFFFAOYSA-N
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Description

N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a dimethoxyoxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine typically involves the reaction of 2,6-dichlorophenyl ethylamine with 4,4-dimethoxyoxan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,6-dichlorophenyl)ethyl]amine: Shares the dichlorophenyl group but lacks the dimethoxyoxan ring.

    4,4-dimethoxyoxan-3-amine: Contains the dimethoxyoxan ring but lacks the dichlorophenyl group.

Uniqueness

N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine is unique due to the combination of the dichlorophenyl group and the dimethoxyoxan ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

IUPAC Name

N-[2-(2,6-dichlorophenyl)ethyl]-4,4-dimethoxyoxan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO3/c1-19-15(20-2)7-9-21-10-14(15)18-8-6-11-12(16)4-3-5-13(11)17/h3-5,14,18H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDGPEIQSWEFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1NCCC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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